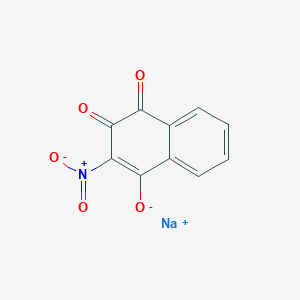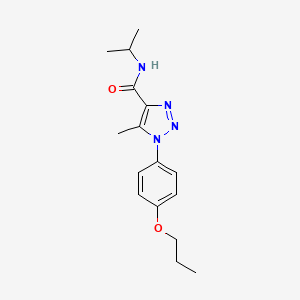
sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate
Descripción general
Descripción
Sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate (NDN) is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is particularly interesting due to its unique chemical properties and potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate is not fully understood. However, studies have suggested that sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate may act as a nucleophile and undergo nucleophilic addition reactions with electrophilic substrates.
Biochemical and Physiological Effects
sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate has been shown to exhibit various biochemical and physiological effects. Studies have shown that sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate has been shown to exhibit antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate is its high purity and stability. sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate can be easily synthesized and purified, making it an ideal reagent for various lab experiments. However, one of the limitations of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate is its potential toxicity. Studies have shown that sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate can be toxic at high doses, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for the study of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate. One potential direction is the synthesis of novel compounds using sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate and its potential applications in various fields of science. Finally, the potential toxicity of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate should be further investigated to ensure safe handling and use of this compound in lab experiments.
Conclusion
In conclusion, sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate is a synthetic compound that has been extensively studied for its potential applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate have been discussed in this paper. Further studies are needed to fully understand the potential applications of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate in various fields of science.
Aplicaciones Científicas De Investigación
Sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate has been extensively studied for its potential applications in various fields of science. One of the primary applications of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate is in the field of organic synthesis. sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate has been used as a reagent in organic synthesis to synthesize various compounds such as pyridines, quinolines, and benzimidazoles.
Propiedades
IUPAC Name |
sodium;2-nitro-3,4-dioxonaphthalen-1-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO5.Na/c12-8-5-3-1-2-4-6(5)9(13)10(14)7(8)11(15)16;/h1-4,12H;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRIFUFHPMBGJA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)[N+](=O)[O-])[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4NNaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-nitro-3,4-dioxonaphthalen-1-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(hydroxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4884938.png)
![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)

![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)


![2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4884989.png)
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-chlorobenzyl)propanamide](/img/structure/B4884997.png)

![2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4885007.png)
![N~2~-(3-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4885013.png)
![methyl 3-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885017.png)
